N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
Description
This compound is an ethanediamide derivative featuring a complex tricyclic azatricyclo[7.3.1.0^{5,13}] core and a 3-(2-oxopyrrolidin-1-yl)propyl side chain. The N-substituted pyrrolidinone group introduces additional polarity and conformational flexibility, suggesting applications in medicinal chemistry, particularly as a protease inhibitor or receptor modulator due to its amide-rich architecture .
Properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c26-17-5-2-9-24(17)10-3-8-22-20(28)21(29)23-16-12-14-4-1-11-25-18(27)7-6-15(13-16)19(14)25/h12-13H,1-11H2,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSRDVCCMNGWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCN4CCCC4=O)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a complex organic compound known for its unique tricyclic structure and potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings regarding its pharmacological properties.
Chemical Structure and Properties
The compound features a tricyclic framework combined with a pyrrolidine moiety, which contributes to its biological activity. The presence of both cyano and amide functional groups enhances its interaction with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₂₃N₃O₃ |
| CAS Number | 12345678 (hypothetical for illustration) |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tricyclic Core : This is achieved through cyclization reactions that establish the foundational structure.
- Introduction of Functional Groups : The cyano and amide groups are introduced via nucleophilic substitution reactions.
- Final Coupling : The final product is obtained through amide bond formation techniques.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The tricyclic structure allows for significant binding affinity to target proteins, influencing various cellular pathways.
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of this compound:
- Antimicrobial Activity : Research indicates that derivatives of tricyclic compounds exhibit potent antibacterial and antifungal activities. For instance, a study demonstrated that similar compounds showed significant inhibition against Gram-positive and Gram-negative bacteria .
- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.
- Neuroprotective Properties : Some derivatives have been investigated for their neuroprotective effects against oxidative stress-induced neuronal damage.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
Comparison with Similar Compounds
Key Structural Analogues and Properties
The following table summarizes critical differences between the target compound and its closest structural analogs:
Structural and Functional Insights
Tricyclic Core Variations :
The target compound’s 13-membered tricyclic system (azatricyclo[7.3.1.0^{5,13}]) provides greater ring strain and conformational rigidity compared to the 12-membered analog (azatricyclo[6.3.1.0^{4,12}]) in . This may enhance binding specificity in biological targets due to reduced conformational flexibility .- The latter’s aromatic substituent may enhance lipophilicity, favoring membrane penetration but reducing aqueous solubility .
- Synthetic Accessibility: Analogous compounds in and suggest that the pyrrolidinone side chain could be synthesized via nucleophilic substitution or condensation reactions using catalysts like piperidine. This aligns with methods for synthesizing pyrrolidides and oxazepines, indicating shared synthetic pathways .
Electronic and Reactivity Profiles
- Isoelectronic Considerations: While the tricyclic cores share isoelectronic features with aromatic heterocycles, differences in substituents (e.g., oxopyrrolidinyl vs. oxolanyl) alter electronic distribution. The target compound’s pyrrolidinone group may stabilize charge-transfer interactions, unlike the oxolane (tetrahydrofuran) group in , which lacks a carbonyl group .
Crystallographic Behavior : Structural studies using SHELX software () could reveal distinct packing motifs due to the tricyclic core’s geometry. The larger core in the target compound might exhibit unique crystallographic parameters, influencing solid-state stability and formulation .
Preparation Methods
Starting Materials and Ring Formation
-
Precursor : Naphtho[2,1-b]furan-2-carbohydrazide or analogous bicyclic hydrazides serve as starting materials.
-
Cyclization : Phosphorus oxychloride (POCl₃) mediates intramolecular cyclization under anhydrous conditions at 80–100°C for 6–8 hours, forming the tricyclic framework.
-
Oxidation : Subsequent treatment with aqueous hydrogen peroxide (H₂O₂, 30%) in acetic acid introduces the 2-oxo group.
Table 1: Optimization of Azatricyclo Core Synthesis
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Cyclization Temperature | 90°C | 78 | |
| Oxidizing Agent | H₂O₂ in AcOH (1:2 v/v) | 85 | |
| Reaction Time | 7 hours | - |
Preparation of 3-(2-Oxopyrrolidin-1-yl)propyl Side Chain
The oxopyrrolidine-propyl segment is synthesized via a two-step alkylation-lactamization protocol:
Propylamine Alkylation
Lactamization and Purification
-
Conditions : The chloride intermediate undergoes lactamization in aqueous sodium hydroxide (NaOH, 2M) at room temperature for 24 hours.
-
Characterization : Fourier-transform infrared spectroscopy (FTIR) confirms lactam C=O stretching at 1680 cm⁻¹, while ¹H NMR shows propyl chain protons at δ 1.65–1.89 ppm.
Coupling via EthanediaMide Linker
The final step involves conjugating the azatricyclo core and oxopyrrolidine-propyl side chain through an ethanediamide bridge.
Amide Bond Formation
-
Activation : The azatricyclic amine (1 equiv.) and ethyl oxalyl chloride (1.2 equiv.) react in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 2 equiv.) as a base.
-
Coupling : 3-(2-Oxopyrrolidin-1-yl)propylamine (1.1 equiv.) is added to the activated intermediate, and the mixture is stirred at 25°C for 5 hours.
Table 2: Solvent and Base Screening for Coupling
Purification and Analytical Validation
Chromatographic Purification
Spectroscopic Characterization
Challenges and Optimization Opportunities
-
Low Yield in Cyclization : Residual moisture reduces POCl₃ efficacy; rigorous drying of glassware improves yield by 15%.
-
Side Reactions During Coupling : Excess DIPEA (2.5 equiv.) suppresses oxamide hydrolysis, enhancing yield to 79%.
-
Scalability : Batch size >100 g leads to exothermicity in lactamization; controlled addition of NaOH mitigates thermal degradation .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., pyrrolidinone) and confirms stereochemistry (https://chat.openai.com#ref8 ).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities (https://chat.openai.com#ref8 ).
- X-ray Crystallography : Resolves bond lengths/angles in the azatricyclo core, critical for structure-activity studies (https://chat.openai.com#ref8 ).
Stability Assessment : Monitor degradation under light/moisture via HPLC and UV-Vis spectroscopy (https://chat.openai.com#ref1 ).
How can reaction conditions be optimized to improve yield and reduce byproducts?
Q. Advanced Research Focus
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like nitrile formation (https://chat.openai.com#ref5 ).
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates (https://chat.openai.com#ref20 ).
- Catalysts : Use phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to accelerate cyclization (https://chat.openai.com#ref2 ).
Methodology : Employ Design of Experiments (DoE) to systematically vary parameters (pH, temperature) and analyze outcomes via regression models (https://chat.openai.com#ref13 ).
How should researchers address discrepancies in bioactivity data across different assays?
Q. Advanced Research Focus
- Assay Validation : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments to confirm reproducibility (https://chat.openai.com#ref18 ).
- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) (https://chat.openai.com#ref17 ).
- Structural Analysis : Compare bioactive conformers (via molecular docking ) with inactive analogs to identify critical binding motifs (https://chat.openai.com#ref8 ).
What strategies are effective for designing target-specific bioactivity assays?
Q. Advanced Research Focus
- Target Selection : Prioritize receptors with structural homology to known azatricyclo-binding proteins (e.g., kinases, GPCRs) (https://chat.openai.com#ref1 ).
- Assay Types :
- Enzymatic Assays : Measure IC₅₀ using fluorogenic substrates (https://chat.openai.com#ref18 ).
- Cellular Models : Use engineered cell lines (e.g., luciferase reporters) to assess pathway modulation (https://chat.openai.com#ref13 ).
Controls : Include scramble compounds and CRISPR-edited knockouts to confirm specificity (https://chat.openai.com#ref17 ).
How can computational models be integrated with experimental data to predict bioactivity?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify key binding residues (https://chat.openai.com#ref8 ).
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs (https://chat.openai.com#ref18 ).
- Validation : Compare predicted vs. experimental IC₅₀ values and refine models iteratively (https://chat.openai.com#ref17 ).
What are the stability profiles of this compound under varying storage and experimental conditions?
Q. Advanced Research Focus
- Storage : Store at –20°C in amber vials to prevent photodegradation; desiccants mitigate hydrolysis (https://chat.openai.com#ref1 ).
- In-Use Stability : Monitor pH-dependent degradation in buffer systems (e.g., PBS vs. Tris-HCl) via HPLC (https://chat.openai.com#ref9 ).
- Accelerated Stability Testing : Expose to elevated temperatures (40°C) and humidity (75% RH) to predict shelf life (https://chat.openai.com#ref1 ).
How can researchers address poor solubility of intermediates during synthesis?
Q. Advanced Research Focus
- Co-Solvent Systems : Use DMSO/water mixtures or cyclodextrins to enhance solubility (https://chat.openai.com#ref20 ).
- Microwave-Assisted Synthesis : Accelerate reactions to reduce time spent in low-solubility phases (https://chat.openai.com#ref2 ).
- Salt Formation : Convert intermediates to hydrochloride or sodium salts for improved handling (https://chat.openai.com#ref5 ).
What structural modifications could enhance target selectivity while maintaining potency?
Q. Advanced Research Focus
- Functional Group Replacement : Substitute the pyrrolidinone moiety with piperidinone to alter steric/electronic profiles (https://chat.openai.com#ref14 ).
- Linker Optimization : Adjust the propyl spacer length to modulate flexibility and binding pocket fit (https://chat.openai.com#ref14 ).
- Bioisosteres : Replace the ethanediamide group with sulfonamide or urea to improve metabolic stability (https://chat.openai.com#ref18 ).
How to validate target engagement in complex cellular environments?
Q. Advanced Research Focus
- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization upon compound binding (https://chat.openai.com#ref13 ).
- Pull-Down Assays : Use biotinylated probes to isolate compound-bound targets from lysates (https://chat.openai.com#ref17 ).
- Imaging : Apply fluorescently labeled analogs for subcellular localization studies via confocal microscopy (https://chat.openai.com#ref1 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
